2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid
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Overview
Description
2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol. This compound is characterized by the presence of a chlorophenyl group, an ethylidene group, and an aminooxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid typically involves the reaction of 4-chlorobenzaldehyde with aminooxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid can be compared with other similar compounds, such as:
4-Chlorophenylacetic acid: Similar in structure but lacks the ethylidene and aminooxy groups.
Aminooxyacetic acid: Contains the aminooxyacetic acid moiety but lacks the chlorophenyl and ethylidene groups.
4-Chlorobenzaldehyde: Contains the chlorophenyl group but lacks the ethylidene and aminooxyacetic acid moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-1-(4-chlorophenyl)ethylideneamino]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(12-15-6-10(13)14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,13,14)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZKWIDEBRBPHA-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)O)/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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